molecular formula C9H10O5S B187785 Acetic acid, 2-(4-(methylsulfonyl)phenoxy)- CAS No. 42288-41-5

Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-

Cat. No. B187785
CAS RN: 42288-41-5
M. Wt: 230.24 g/mol
InChI Key: ZDUFIHMADJNVIQ-UHFFFAOYSA-N
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Description

“Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-” is a chemical compound with the molecular formula C9H10O5S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

While specific synthesis methods for “Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-” were not found in the search results, it is known that 4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-” consists of a methylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid group . The InChI code for this compound is InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-” is 214.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Future Directions

While specific future directions for “Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-” were not found in the search results, the compound’s use as an intermediate in the synthesis of COX-2 inhibitors suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

2-(4-methylsulfonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-7(3-5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUFIHMADJNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195121
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-

CAS RN

42288-41-5
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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